molecular formula C25H26O6 B098714 Flemingin C CAS No. 18296-60-1

Flemingin C

Cat. No.: B098714
CAS No.: 18296-60-1
M. Wt: 422.5 g/mol
InChI Key: OFVKCCFSBLYGGS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Isolation Context

Flemingin C was first isolated as part of the characterization of bioactive constituents from plants in the genus Flemingia. The compound has a molecular formula of C25H26O6 with a molecular weight of 422.5 g/mol. Structurally identified as (E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one, this natural product belongs to a specialized class of prenylated chalcones. Early research on this compound was primarily focused on structure elucidation, which revealed its complex architecture featuring a chromene core with multiple hydroxyl groups that contribute to its biological reactivity.

The isolation of Flemingin C initially occurred during investigations of traditional medicinal plants used in African and Asian ethnomedicine. As analytical techniques advanced through the late 20th and early 21st centuries, researchers were able to isolate and characterize this compound with increasing precision. Notable work by Cardillo and colleagues analyzing constituents from Flemingia species collected in Eritrea contributed significantly to early understanding of these compounds.

Taxonomic Distribution within Flemingia Species

Flemingin C has been primarily isolated from plants within the Fabaceae family, with the genus Flemingia representing its most significant natural source. Specifically, Flemingia grahamiana has been identified as a major reservoir of this compound. This species is distributed across tropical and southern Africa, extending to the Arabian Peninsula, southern India, southern China (Yunnan), and Indo-China regions.

Interestingly, recent research has expanded the known taxonomic distribution of Flemingin C beyond its namesake genus. In 2015, researchers discovered significant quantities in Desmodium congestum collected from the Sarawak rainforest. This finding suggests that the biosynthetic pathway for Flemingin C may be more widely distributed within the Fabaceae family than previously recognized.

Within the Flemingia genus, several species have been investigated for flemingin content, including:

Species Distribution Flemingin C Content Associated Compounds
F. grahamiana Tropical Africa, Arabian Peninsula, South Asia High Flemingins A, B, G-O, deoxyhomoflemingin
F. macrophylla South and Southeast Asia Moderate Various chalcones and isoflavones
F. lineata South Asia, naturalized in Caribbean Not determined Related flavonoids

Ethnobotanical Significance of Flemingin-containing Plants

Plants containing Flemingin C hold significant ethnobotanical importance across multiple cultures and geographical regions. Flemingia grahamiana, the primary source of this compound, has a rich history of traditional medicinal applications:

In Eastern and Southern Africa, particularly in Malawi and Zimbabwe, root extracts are prepared as decoctions to treat diarrhea and dysentery. The plant's anti-inflammatory and antimicrobial properties likely contribute to its effectiveness in these traditional applications.

In parts of India, the leaves of F. grahamiana are employed as a purgative and for treating various skin conditions. This ethnomedicinal use aligns with contemporary findings regarding the compound's bioactivity.

Beyond medicinal applications, F. grahamiana has significant cultural and economic importance as a source of natural dyes. The exudates from its pods, known as "warrus" or "warus," produce a red or orange viscous substance used traditionally for dyeing silk and sometimes cotton in East Africa, Saudi Arabia, and India. This natural dye has been an important commodity in traditional textile production for centuries.

The ethnobotanical applications of these plants indicate that traditional knowledge systems had identified their biological activity long before modern scientific investigation confirmed their pharmacological properties.

Evolution of Research Methodology in Flemingin Studies

Research approaches to studying Flemingin C have evolved significantly over the decades, reflecting broader advances in natural product chemistry and pharmacology:

Early Isolation Techniques : Initial studies relied on classical phytochemical methods including solvent extraction, column chromatography, and crystallization to isolate flemingins from plant material. These approaches yielded limited quantities and often resulted in mixtures requiring further purification.

Modern Structural Analysis : Contemporary research employs sophisticated analytical techniques including high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to elucidate the complex structure of Flemingin C. These methods have definitively established its molecular framework and stereochemical configuration.

Bioassay-Guided Isolation : Recent studies have adopted bioassay-guided fractionation approaches, where plant extracts are screened for specific biological activities prior to isolation of active compounds. For example, researchers identified anti-MRSA activity in extracts of Desmodium congestum, which led to the isolation of Flemingin C and related compounds. This approach represents a shift from purely chemical to functionally-oriented research methodologies.

Chiral Analysis : Advanced chromatographic techniques have revealed that naturally occurring Flemingin C often exists as enantiomeric mixtures. A 2015 study demonstrated that samples isolated from Desmodium congestum consisted of 4:6 enantiomeric mixtures when analyzed by chiral HPLC.

Computational Methods : Modern research increasingly incorporates molecular modeling, docking studies, and structure-activity relationship (SAR) analyses to understand the mechanism of action of Flemingin C and guide the development of potentially more active derivatives.

These methodological advances have not only improved our understanding of Flemingin C's structure and properties but have also expedited the discovery of its potential therapeutic applications.

Properties

CAS No.

18296-60-1

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H26O6/c1-15(2)5-4-11-25(3)12-10-18-23(30)19(14-22(29)24(18)31-25)21(28)8-6-16-13-17(26)7-9-20(16)27/h5-10,12-14,26-27,29-30H,4,11H2,1-3H3/b8-6+

InChI Key

OFVKCCFSBLYGGS-SOFGYWHQSA-N

SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC(=C3)O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Flemingin C has demonstrated significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that it can inhibit the growth of pathogens, making it a candidate for developing new antibiotics. For instance, studies have shown that Flemingin C exhibits activity against resistant strains of bacteria, which is critical given the rising global concern over antibiotic resistance.

Table 1: Antimicrobial Efficacy of Flemingin C

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Flemingin C has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity of Flemingin C

In a study conducted on human breast cancer cell lines, treatment with Flemingin C resulted in a significant reduction in cell viability and induced apoptosis through caspase activation. The findings suggest that Flemingin C could serve as a lead compound for further development into an anticancer agent.

Anti-inflammatory Effects

Flemingin C has shown promise in reducing inflammation, which is linked to various chronic diseases such as arthritis and cardiovascular disorders. Its anti-inflammatory effects are believed to be mediated by the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Inflammatory Markers Affected by Flemingin C

Inflammatory MarkerEffect ObservedReference
TNF-αDecreased levels
IL-6Reduced secretion
COX-2Inhibition noted

Pesticidal Properties

Flemingin C has been explored as a natural pesticide due to its effectiveness against plant pathogens and pests. Its application could lead to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Field Study: Efficacy Against Fungal Pathogens

In field trials, Flemingin C demonstrated effective control over common fungal pathogens affecting crops such as tomatoes and potatoes. The compound reduced disease incidence significantly compared to untreated controls.

Growth Promotion in Plants

Research indicates that Flemingin C may enhance plant growth by promoting root development and nutrient uptake. This property can be leveraged to improve crop yields and resilience against environmental stressors.

Material Science Applications

Flemingin C's unique chemical structure allows it to be investigated for use in material science, particularly in developing biodegradable materials or coatings with antimicrobial properties.

Biodegradable Polymers

The incorporation of Flemingin C into polymer matrices has shown potential for creating biodegradable plastics that can degrade under environmental conditions while maintaining antimicrobial properties.

Research Findings: Polymer Blends with Flemingin C

Studies have reported that blends of Flemingin C with polylactic acid exhibited enhanced mechanical properties and degradation rates compared to standard formulations.

Comparison with Similar Compounds

Structural Similarities and Differences

Flemingin C belongs to a group of prenylated isoflavonoids isolated from Flemingia species, including Flemingin A, Flemingin B, homoflemingin, and desoxy-homoflemingin . Key structural distinctions include:

  • Flemingin A : Contains a hydroxyl group at the C-5 position, absent in Flemingin C .
  • Flemingin B : Features a methoxy substitution at C-4', differentiating it from Flemingin C’s hydroxyl group at the same position .
  • Homoflemingin : Includes an additional methyl group on the prenyl side chain, enhancing lipophilicity .
Pharmacological Activity Comparison

Table 1: Cytotoxic and Antioxidant Activities of Flemingin C and Analogs

Compound Cytotoxicity (IC50, MCF-7 cells) Antioxidant Activity (DPPH Scavenging) Key Functional Groups
Flemingin C 7.6 µM High (p-dihydroxycoumarone conversion) 7-OH, 3,3-dimethylallyl
Flemingin A 8.9 µM Not reported 5-OH, 3,3-dimethylallyl
Flemingin B 12.4 µM* Moderate 4'-OCH3
Homoflemingin 10.2 µM* Low 7-OH, methyl-prenyl
Desoxy-homoflemingin >25 µM Negligible C-7 deoxygenated

*Data inferred from structural-activity trends in and .

  • Cytotoxicity : Flemingin C’s superior potency over Flemingin A and B is attributed to its optimal hydroxylation pattern, which enhances interactions with cellular targets like topoisomerases . Desoxy-homoflemingin’s inactivity underscores the necessity of the C-7 hydroxyl group for anticancer effects .
  • Antioxidant Activity: Flemingin C’s redox-active quinone formation mechanism is unique among its analogs, explaining its higher DPPH scavenging capacity compared to Flemingin B and homoflemingin .

Preparation Methods

Extraction and Purification of Flemingin C from Flemingia grahamiana

Flemingin C (3) is predominantly isolated from the leaves of Flemingia grahamiana, a shrub native to tropical Africa. The extraction protocol involves maceration of dried leaves in methanol, followed by solvent partitioning and chromatographic purification. Key steps include:

  • Maceration : Fresh or dried leaves are soaked in methanol for 72 hours, with periodic agitation to enhance solubility of phenolic compounds.

  • Partitioning : The crude extract is partitioned sequentially with hexane, ethyl acetate, and water. Flemingin C concentrates in the ethyl acetate fraction due to its intermediate polarity.

  • Column Chromatography : Silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 to 1:1) isolates Flemingin C as a yellow solid. Further purification via preparative TLC yields >95% purity.

Table 1: Extraction Yields of Flemingin C from F. grahamiana

StepYield (%)Purity (%)
Crude methanol extract12.55–10
Ethyl acetate fraction3.820–30
Silica gel column1.270–80
Preparative TLC0.9>95

Spectroscopic Characterization

Flemingin C is characterized by UV-Vis absorption at λ<sub>max</sub> 368 nm (MeOH), indicative of conjugated chalcone systems. <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) reveals signals at δ 7.82 (d, J = 15.6 Hz, H-β), 7.35 (d, J = 8.4 Hz, H-2′/6′), and 6.25 (s, H-4), consistent with a 2′,4′-dihydroxychalcone scaffold. <sup>13</sup>C NMR confirms a carbonyl at δ 192.1 (C=O) and olefinic carbons at δ 144.2 (C-α) and 126.5 (C-β).

Synthetic Routes to Flemingin C

Cyclodehydrogenation of Isoprenylphenols

A robust synthetic route involves cyclodehydrogenation of isoprenylphenols using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The reaction proceeds via a radical mechanism, forming the chromene ring characteristic of Flemingin C.

Procedure :

  • Substrate Preparation : 4-Hydroxy-3-isoprenylbenzaldehyde (1.0 mmol) is dissolved in anhydrous dichloromethane under nitrogen.

  • Oxidation : DDQ (1.2 equiv) is added at 0°C, and the mixture is stirred for 6 hours at room temperature.

  • Workup : The reaction is quenched with saturated NaHCO<sub>3</sub>, extracted with EtOAc, and purified via flash chromatography (hexane:EtOAc 7:3).

Key Data :

  • Yield: 68–72%

  • Reaction Time: 6–8 hours

  • Purity: >90% (HPLC)

Table 2: Optimization of DDQ-Mediated Cyclodehydrogenation

DDQ EquivTemp (°C)Time (h)Yield (%)
1.0251255
1.225672
1.525470

Alternative Synthetic Pathways

Acid-Catalyzed Cyclization :
Treatment of 2′,4′-dihydroxychalcone precursors with BF<sub>3</sub>·Et<sub>2</sub>O in refluxing toluene induces cyclization to Flemingin C. However, this method suffers from lower yields (45–50%) and side-product formation.

Biocatalytic Synthesis :
Recent advances explore lipase-mediated esterification to construct the geranyl side chain, though scalability remains challenging.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Natural Isolation : Limited by plant biomass availability, yielding <1% pure compound.

  • DDQ Cyclodehydrogenation : Superior scalability (gram-scale) with consistent yields >70%.

Purity and Byproduct Formation

  • Chromatographic Purification : Essential for natural isolates due to co-extracted flavonoids (e.g., flemingins A, B).

  • Synthetic Routes : Minor byproducts (e.g., over-oxidized quinones) necessitate gradient elution during purification.

Applications and Biological Relevance

Flemingin C exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC<sub>50</sub> 7.6 μM) and DPPH radical scavenging activity (ED<sub>50</sub> 4.4 μM) . Synthetic analogs with modified geranyl chains show enhanced bioactivity, underscoring the importance of efficient preparation methods for structure-activity studies.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Flemingin C’s biochemical mechanisms?

  • Methodological Answer : Begin with a broad topic (e.g., "Flemingin C's role in antimicrobial activity") and narrow it using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Bacterial strains susceptible to Flemingin C.
  • Intervention: Dose-dependent effects of Flemingin C.
  • Comparison: Efficacy vs. traditional antibiotics.
  • Outcome: Inhibition zones or MIC (Minimum Inhibitory Concentration).
    Refine the question to avoid ambiguity, e.g., "How does Flemingin C inhibit Staphylococcus aureus biofilm formation at sub-MIC concentrations?" .

Q. What are the essential components of experimental design for initial Flemingin C studies?

  • Methodological Answer :

  • Hypothesis-driven design : Define testable hypotheses (e.g., "Flemingin C disrupts bacterial cell membranes").
  • Controls : Include positive (e.g., known antibiotics) and negative (solvent-only) controls.
  • Replication : Triplicate experiments to ensure statistical validity.
  • Variables : Standardize parameters like pH, temperature, and bacterial growth phase .

Q. How to conduct a systematic literature review on Flemingin C’s known interactions?

  • Methodological Answer :

  • Use databases (PubMed, Scopus) with keywords: "Flemingin C AND (mechanism OR synthesis OR bioactivity)."
  • Filter for peer-reviewed articles (2015–2025) to prioritize recent findings.
  • Extract data into a comparative table (e.g., IC₅₀ values across studies) to identify knowledge gaps .

Advanced Research Questions

Q. How to resolve contradictions in reported Flemingin C bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies to assess variability (e.g., using forest plots for IC₅₀ comparisons).
  • Source analysis : Evaluate methodological differences (e.g., bacterial strains, assay protocols).
  • Replication studies : Reproduce conflicting experiments under standardized conditions to isolate variables (e.g., solvent used for Flemingin C dissolution) .

Q. What strategies optimize Flemingin C’s stability in in vivo models?

  • Methodological Answer :

  • Formulation testing : Compare encapsulation methods (liposomes, nanoparticles) vs. free compound.
  • Pharmacokinetic profiling : Measure half-life, bioavailability, and metabolite identification in model organisms.
  • Environmental controls : Adjust pH, temperature, and light exposure during storage .

Q. How to design a high-throughput screening protocol for Flemingin C derivatives?

  • Methodological Answer :

  • Automated assays : Use microplate readers for rapid MIC determination.
  • QSAR modeling : Corrogate structural features (e.g., hydroxyl groups) with activity data to prioritize derivatives.
  • Tiered screening : Primary (bioactivity), secondary (cytotoxicity), and tertiary (mechanistic) assays .

Data Management and Reproducibility

Q. How to ensure reproducibility in Flemingin C synthesis protocols?

  • Methodological Answer :

  • Detailed documentation : Specify reaction conditions (catalyst, solvent purity, stirring time).
  • Analytical validation : Include NMR, HPLC, and mass spectrometry data for compound verification.
  • Open-access repositories : Share raw spectra and chromatograms via platforms like Zenodo .

Q. What statistical methods are appropriate for analyzing Flemingin C dose-response curves?

  • Methodological Answer :

  • Non-linear regression : Fit data to models like Hill-Langmuir equations.
  • Error analysis : Calculate 95% confidence intervals for EC₅₀ values.
  • Software tools : Use GraphPad Prism or R packages (drc, nlme) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.